3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of glucopyranosides, including compounds like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside, involves complex chemical procedures. For instance, Tokutake et al. (1990) synthesized glucopyranosides by direct glycosidation of phenolindophenols and through the condensation of aminophenyl glucopyranosides with quinones, yielding compounds with high absorbance and potential as substrates for β-glucosidase assays (Tokutake et al., 1990). Another approach by Garazd et al. (2004) involved synthesizing O-β-D-glucopyranosides using cycloannelated hydroxycoumarins as aglycons, highlighting the versatility in synthesizing glucopyranoside derivatives (Garazd et al., 2004).

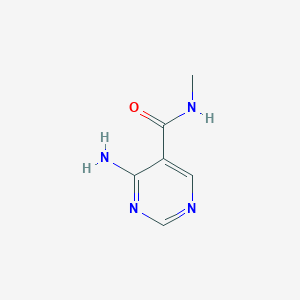

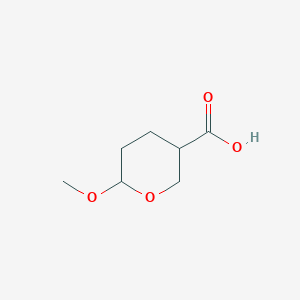

Molecular Structure Analysis

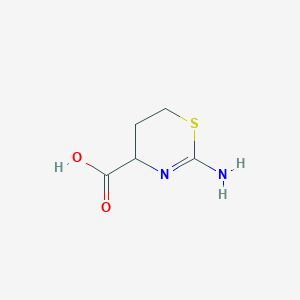

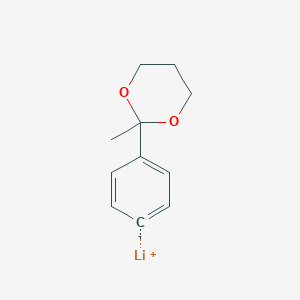

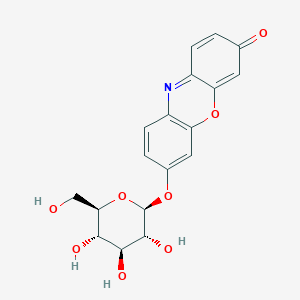

The molecular structure of glucopyranosides like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is characterized by the presence of the glucopyranose sugar moiety and the phenoxazin-7-yl group. The complexity of these molecules often requires advanced analytical techniques, such as NMR, for detailed structural elucidation. For example, Temeriusz et al. (2003) presented the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside, utilizing NMR analysis in both solution and solid states to study the structure of the synthesized compounds (Temeriusz et al., 2003).

Chemical Reactions and Properties

Glucopyranosides undergo various chemical reactions, reflecting their chemical properties. The synthesis process itself, as shown by Li et al. (1992), involves the use of Lewis acids at low temperatures to produce β-anomers, indicating the sensitivity of glucopyranosides to reaction conditions (Li et al., 1992). Additionally, the reactivity of glucopyranosides with enzymes, as demonstrated by Keglević and Pokorný (1969), who synthesized 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, highlights their biochemical significance and the potential for bioconjugation reactions (Keglević & Pokorný, 1969).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Several studies have focused on the antioxidant properties of phenolic glycosides, which include compounds similar to 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside. For example, compounds from Moricandia arvensis and almond skins (Prunus amygdalus) demonstrated significant antioxidant activity, highlighting the potential of phenolic glycosides in this area (Braham, Mighri, Jannet, Matthew, & Abreu, 2005); (Sang, Lapsley, Jeong, Lachance, Ho, & Rosen, 2002).

Neuroprotective Effects

Research on similar glycosides, such as those in picrosides, suggests potential neuroprotective effects. These compounds have been found to enhance nerve growth factor-induced neurite outgrowth, indicating possible applications in neurological research (Li, Matsunaga, Yamakuni, & Ohizumi, 2000).

Antifungal Properties

Phenolic glycosides isolated from plants like Gentiana rigescens have demonstrated antifungal activities, suggesting a potential application of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside in combating fungal infections (Xu, Yang, & Zhang, 2009).

Inhibition of Nitric Oxide Production

Compounds from Rhus parviflora, similar in structure, have been found to inhibit nitric oxide production in macrophages. This points to the potential use of phenolic glycosides in treating inflammatory diseases (Shrestha, Lee, Park, Cho, Lee, Li, Kim, Kim, Bang, & Baek, 2013).

Zukünftige Richtungen

The future directions of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside research and application could involve its continued use in cell biology, high-throughput and high-content screening, and diagnostics . Its role as a β-glucosidase probe that releases a detectable fluorescent dye upon enzyme cleavage makes it a valuable tool in these fields.

Eigenschaften

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

CAS RN |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.